molecular formula C12H4Br4O B12904490 2,3,4,9-Tetrabromo-dibenzofuran CAS No. 617707-85-4

2,3,4,9-Tetrabromo-dibenzofuran

Cat. No.: B12904490
CAS No.: 617707-85-4
M. Wt: 483.77 g/mol
InChI Key: HDFZMRCHMSCVMH-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₄Br₄O. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

2,3,4,9-Tetrabromo-dibenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

2,3,4,9-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans and related compounds:

    Polybrominated Dibenzofurans (PBDFs): These compounds have similar structures but differ in the number and positions of bromine atoms.

    Polychlorinated Dibenzofurans (PCDFs): These are chlorinated analogs with similar chemical properties but different toxicological profiles.

    Dibenzofuran: The parent compound without any halogen substitutions.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

617707-85-4

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,6,7,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H

InChI Key

HDFZMRCHMSCVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=CC(=C(C(=C3O2)Br)Br)Br

Origin of Product

United States

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